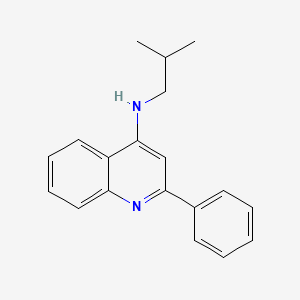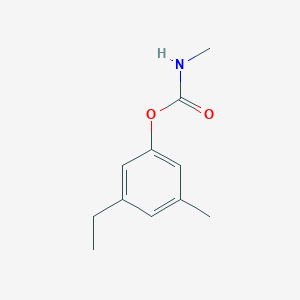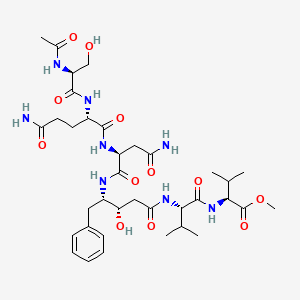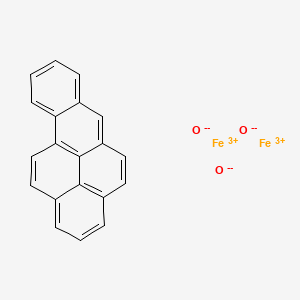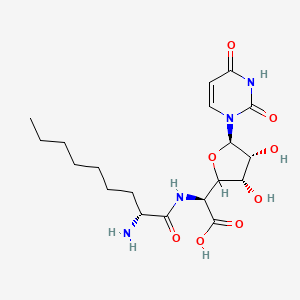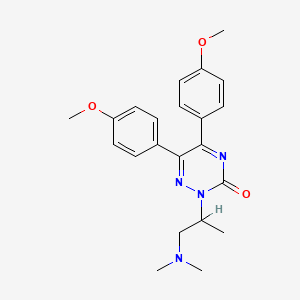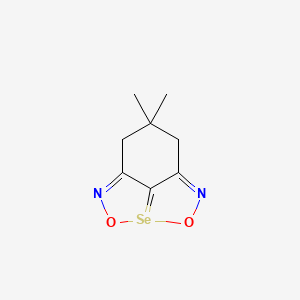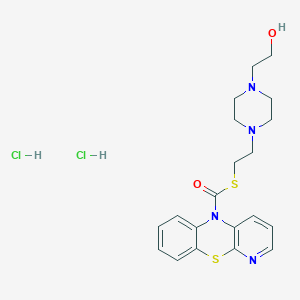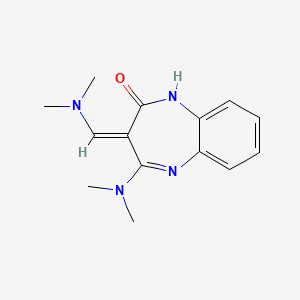
N-Formyl-cis-4-(thymin-1-yl)-D-prolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-cis-4-(thymin-1-yl)-D-prolinol is a synthetic compound that incorporates a thymine base linked to a prolinol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-cis-4-(thymin-1-yl)-D-prolinol typically involves the following steps:
Formation of the Thymine Derivative: Thymine is first modified to introduce a reactive group that can link to the prolinol moiety.
Coupling Reaction: The modified thymine is then coupled with cis-4-(hydroxy)-D-prolinol under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formylation: The final step involves the formylation of the amino group to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, possibly using automated synthesis equipment and large-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
N-Formyl-cis-4-(thymin-1-yl)-D-prolinol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the formyl group or other functional groups.
Substitution: The thymine base or the prolinol moiety can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-formylated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in studies of DNA interactions due to the presence of the thymine base.
Industry: Could be used in the production of specialized materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Formyl-cis-4-(thymin-1-yl)-D-prolinol would depend on its specific interactions with molecular targets. The thymine base may interact with nucleic acids, while the prolinol moiety could influence the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-Formyl-cis-4-(uracil-1-yl)-D-prolinol: Similar structure but with uracil instead of thymine.
N-Formyl-cis-4-(cytosin-1-yl)-D-prolinol: Contains cytosine instead of thymine.
N-Formyl-cis-4-(adenin-1-yl)-D-prolinol: Contains adenine instead of thymine.
Uniqueness
N-Formyl-cis-4-(thymin-1-yl)-D-prolinol is unique due to the presence of the thymine base, which may confer specific binding properties and reactivity compared to other nucleobase-containing compounds.
Propiedades
Número CAS |
121330-18-5 |
|---|---|
Fórmula molecular |
C11H15N3O4 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
(2R,4R)-2-(hydroxymethyl)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H15N3O4/c1-7-3-14(11(18)12-10(7)17)8-2-9(5-15)13(4-8)6-16/h3,6,8-9,15H,2,4-5H2,1H3,(H,12,17,18)/t8-,9-/m1/s1 |
Clave InChI |
ICRWAWAPFGBVMI-RKDXNWHRSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](N(C2)C=O)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(N(C2)C=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


